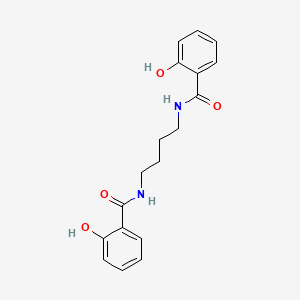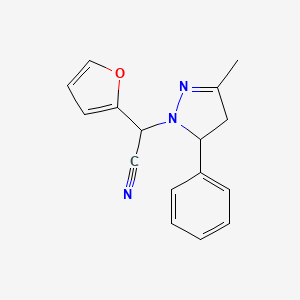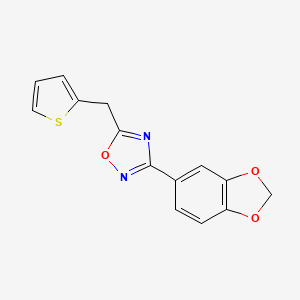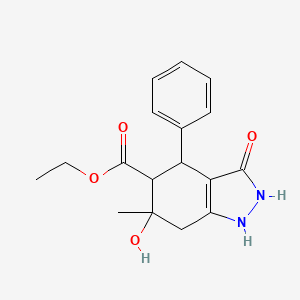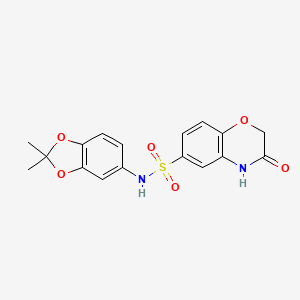![molecular formula C21H27N3O2 B11483416 N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B11483416.png)
N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA is a synthetic organic compound characterized by the presence of an adamantane moiety and an isoindoline structure
Preparation Methods
The synthesis of 1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA typically involves multiple steps:
Starting Materials: The synthesis begins with adamantane and isoindoline derivatives.
Reaction Conditions: The adamantane derivative is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This is followed by a coupling reaction with the isoindoline derivative under controlled conditions.
Urea Formation: The final step involves the formation of the urea linkage through a reaction with a suitable isocyanate or carbodiimide reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.
Materials Science: Due to its unique structural features, the compound is explored for use in the design of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the isoindoline structure can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA can be compared with similar compounds such as:
2-ADAMANTAN-1-YL-ACETAMIDE: This compound also contains an adamantane moiety but differs in its functional groups and overall structure.
N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-(2-DIMETHYLAMINO-ETHYL)-OXALAMIDE: This compound features a thiazole ring and is used in different applications.
The uniqueness of 1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA lies in its combination of the adamantane and isoindoline structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea |
InChI |
InChI=1S/C21H27N3O2/c25-19-18-4-2-1-3-17(18)13-24(19)6-5-22-20(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,22,23,26) |
InChI Key |
RROIQFUTLGAKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


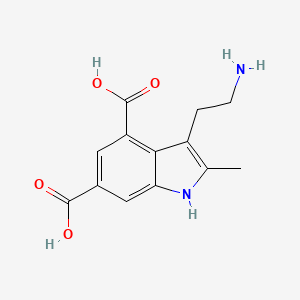
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483357.png)
![5-(4-fluorophenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11483363.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)
![2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B11483376.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11483384.png)
